REACTION_SMILES
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[Cl:21].[F:1][C:2]([C:3]([C:4](=[O:5])[O-:6])([OH:7])[C:8]([F:9])([F:10])[F:11])([F:12])[F:13].[Na+:14].[Na+:15].[Na+:16].[O-:17][C:18](=[O:19])[O-:20].[OH2:22]>>[F:1][C:2]([C:3](=[O:7])[C:8]([F:9])([F:10])[F:11])([F:12])[F:13].[OH2:5]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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O=C([O-])C(O)(C(F)(F)F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)(C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(F)(F)F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |